molecular formula C15H16N2O4 B6558742 N-[4-(dimethylamino)phenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide CAS No. 1040662-60-9

N-[4-(dimethylamino)phenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B6558742
CAS No.: 1040662-60-9
M. Wt: 288.30 g/mol
InChI Key: IPDRBYVQJAUPMR-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as 4-(Dimethylamino)phenyl isocyanate and 4-Dimethylaminophenyl isothiocyanate , are organic building blocks containing an isocyanate group. They are used in various applications, including the production of dyes and pigments .


Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed cyclization processes or reactions with N-C-N dinucleophiles . For instance, a palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide has been developed to yield heterocycles with high efficiency .


Molecular Structure Analysis

The molecular structure of compounds similar to N-[4-(dimethylamino)phenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide often reveals interesting features like hydrogen-bonded dimers and unique conformational characteristics.


Chemical Reactions Analysis

Chemical reactions involving compounds like this compound demonstrate their reactivity and potential for forming new bonds . For example, reactions with dinucleophiles have been employed to synthesize derivatives with significant yields .


Physical and Chemical Properties Analysis

The physical properties of similar compounds, such as solubility and crystal structure, are crucial for understanding their behavior in different environments. These compounds have been found to possess specific solubility behaviors and crystal structures.

Mechanism of Action

This compound interacts with a specific protein target : This compound interacts with a specific protein target: Cyclin-dependent kinase 2 (CDK2) . CDK2 plays a crucial role in cell cycle regulation, specifically during the G1/S transition. By binding to CDK2, our compound modulates its activity, affecting cell division and proliferation .

Safety and Hazards

Similar compounds, like 4-Dimethylaminophenyl isothiocyanate, are considered hazardous. They can be fatal if swallowed, in contact with skin, or if inhaled. They can also cause severe skin burns and eye damage .

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-5-methoxy-4-oxopyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-17(2)11-6-4-10(5-7-11)16-15(19)13-8-12(18)14(20-3)9-21-13/h4-9H,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDRBYVQJAUPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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